Idh2R140Q-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Idh2R140Q-IN-1 is a selective inhibitor targeting the isocitrate dehydrogenase 2 (IDH2) enzyme with a specific mutation at arginine 140 (R140Q). This mutation is frequently observed in acute myeloid leukemia (AML) and other cancers. The compound is designed to inhibit the aberrant activity of the mutated enzyme, which leads to the accumulation of the oncometabolite 2-hydroxyglutarate (2-HG), contributing to cancer progression .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Idh2R140Q-IN-1 involves structure-based in silico screening and enzymatic assays to identify potent inhibitors. Molecular docking, mutant structure building, and molecular dynamics simulations are employed to investigate the inhibitory mechanism and selectivity . The compound is typically synthesized through a series of chemical reactions involving heterocyclic urea amide formation .
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors and purification systems to streamline the production process .
Analyse Des Réactions Chimiques
Types of Reactions: Idh2R140Q-IN-1 primarily undergoes binding interactions with the IDH2 enzyme at the allosteric site within the dimer interface. This binding locks the enzyme’s active sites in open conformations, abolishing its activity to produce 2-hydroxyglutarate .
Common Reagents and Conditions: The synthesis of this compound involves reagents such as heterocyclic urea amides, and the reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and efficiency .
Major Products Formed: The major product formed from the reaction of this compound with the IDH2 enzyme is the inhibition of 2-hydroxyglutarate production, leading to reduced proliferation of leukemia cells .
Applications De Recherche Scientifique
Idh2R140Q-IN-1 has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Mécanisme D'action
Idh2R140Q-IN-1 exerts its effects by selectively inhibiting the mutated IDH2 enzyme. The compound binds to the allosteric site within the dimer interface of the enzyme, locking the active sites in open conformations. This prevents the enzyme from converting isocitrate to 2-hydroxyglutarate, thereby reducing the accumulation of the oncometabolite . The inhibition of 2-hydroxyglutarate production leads to the restoration of normal cellular differentiation and reduced proliferation of leukemia cells .
Comparaison Avec Des Composés Similaires
Idh2R140Q-IN-1 is unique in its high selectivity and potency against the IDH2 R140Q mutation. Similar compounds include:
AGI-6780: Another IDH2 inhibitor, but with lower selectivity compared to this compound.
Enasidenib: A clinically approved IDH2 inhibitor with broader activity but less specificity for the R140Q mutation.
This compound stands out due to its high selectivity and efficacy in inhibiting the IDH2 R140Q mutation, making it a promising candidate for further development and clinical application .
Propriétés
Formule moléculaire |
C22H20F6N6 |
---|---|
Poids moléculaire |
482.4 g/mol |
Nom IUPAC |
17-(trifluoromethyl)-5-[6-(trifluoromethyl)pyridin-2-yl]-2,4,6,8,20-pentazatricyclo[13.3.1.13,7]icosa-1(19),3,5,7(20),15,17-hexaene |
InChI |
InChI=1S/C22H20F6N6/c23-21(24,25)14-10-13-6-3-1-2-4-9-29-19-32-18(33-20(34-19)30-15(11-13)12-14)16-7-5-8-17(31-16)22(26,27)28/h5,7-8,10-12H,1-4,6,9H2,(H2,29,30,32,33,34) |
Clé InChI |
UTJJIEVWKZKWEI-UHFFFAOYSA-N |
SMILES canonique |
C1CCCNC2=NC(=NC(=N2)C3=NC(=CC=C3)C(F)(F)F)NC4=CC(=CC(=C4)C(F)(F)F)CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.